Lipophilicity Shift: XLogP3 Comparison with Parent 1-Methyl-1H-pyrazol-3-amine
The target compound exhibits a computed XLogP3-AA of 2.3, representing a lipophilicity increase of 2.4 log units compared to its unsubstituted parent, 1-methyl-1H-pyrazol-3-amine (XLogP3-AA = −0.1) [1][2]. This shift moves the compound from a hydrophilic, poorly membrane-permeable space into a range consistent with oral bioavailability and blood-brain barrier penetration potential (typically LogP 1–3). The neopentyl group contributes approximately 2.4 units of LogP enhancement while adding only 70 Da to the molecular weight.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0): XLogP3-AA = −0.1 |
| Quantified Difference | ΔXLogP3-AA = +2.4 log units (target more lipophilic) |
| Conditions | PubChem XLogP3 3.0 computational prediction (2024–2025 release) |
Why This Matters
A 2.4-log-unit lipophilicity difference corresponds to an estimated ~250-fold increase in octanol-water partition coefficient, which can be decisive for membrane permeability and target compartment access in cell-based assays.
- [1] PubChem Compound Summary for CID 61326603, N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-3-amine. XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 137254, 1-Methyl-3-aminopyrazole. XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
